molecular formula C23H31FN4O B5686821 N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B5686821
M. Wt: 398.5 g/mol
InChI Key: UJPAHRCGFGKGPP-UHFFFAOYSA-N
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Description

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This is achieved by reacting 2-(2-fluorophenyl)ethylamine with 4-piperidone under reductive amination conditions.

    Indazole Formation: The next step involves the formation of the indazole ring. This is typically achieved by cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the indazole derivative. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the indazole ring, leading to the formation of dihydroindazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride and nucleophiles such as amines.

Major Products

    Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.

    Reduction: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives.

    Substitution: Substitution at the fluorophenyl group can lead to the formation of various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound is of interest for the development of new therapeutic agents, particularly for its potential analgesic and anti-inflammatory properties.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular pathways and receptors.

    Pharmacological Research: The compound can be used in pharmacological research to study its interactions with various enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors in the central nervous system, leading to modulation of neurotransmitter release and inhibition of pain signals. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl Analogs: Compounds such as 2-fluoroacrylfentanyl and 2-fluorobutyrfentanyl share structural similarities with N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide.

    Indazole Derivatives: Compounds such as indole-3-acetic acid and various indole derivatives also share structural similarities.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, a fluorophenyl group, and an indazole ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN4O/c1-27(23(29)22-19-7-3-5-9-21(19)25-26-22)16-17-10-13-28(14-11-17)15-12-18-6-2-4-8-20(18)24/h2,4,6,8,17H,3,5,7,9-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPAHRCGFGKGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)C(=O)C3=NNC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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